HTH-02-006

描述

HTH-02-006 是一种针对 NUAK2 激酶的小分子抑制剂,NUAK2 激酶是 Hippo 信号通路的组成部分。该化合物在抑制 Yes 相关蛋白 (YAP) 通路驱动的细胞增殖、肝肿大和肿瘤发生方面显示出巨大潜力。 此外,this compound 还表现出抗纤维化特性,使其成为癌症和纤维化研究中宝贵的工具 .

准备方法

合成路线和反应条件

HTH-02-006 通过多步化学过程合成。合成从核心结构的制备开始,然后引入其生物活性所需的官能团。关键步骤包括:

嘧啶核的形成: 这涉及在受控条件下使适当的起始原料反应以形成嘧啶环。

取代反应: 通过亲核取代反应,将各种取代基引入嘧啶核。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产率反应、高效纯化方法以及严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

HTH-02-006 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。

还原: 还原反应可以改变官能团,可能改变化合物的活性。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤代烷和卤代芳烃等试剂用于取代反应.

主要产品

这些反应形成的主要产物包括 this compound 的各种衍生物,每个衍生物都可能具有不同的生物活性。 这些衍生物通常用于研究构效关系和优化化合物的功效 .

科学研究应用

Introduction to HTH-02-006

This compound is a small molecule inhibitor that specifically targets the NUAK family kinase 2 (NUAK2), a protein implicated in various oncogenic processes, particularly in liver and prostate cancers. This compound has garnered attention in the scientific community due to its potential applications in cancer therapy, particularly in inhibiting YAP-driven tumorigenesis. The following sections will delve into the applications of this compound, supported by detailed data and case studies.

Key Findings on Mechanism

- Inhibition of YAP Activity : this compound treatment leads to the inactivation of YAP and downregulation of MYC protein levels, which are crucial for tumor growth.

- Selectivity : The compound exhibits higher sensitivity in YAP-high cell lines compared to YAP-low lines, indicating a selective action that could minimize off-target effects .

- In Vivo Efficacy : In animal models, this compound treatment resulted in significant suppression of liver overgrowth and tumor growth without causing overt toxicity, making it a promising candidate for further development .

Liver Cancer

This compound has been extensively studied for its effects on liver cancer models. In vivo experiments demonstrated that administration of this compound significantly reduced hepatomegaly and tumor growth induced by YAP activation. Mice treated with this compound showed decreased proliferation rates of hepatocytes and reduced tumor volumes compared to control groups .

Data Summary for Liver Cancer Studies

| Study Type | Treatment | Dose (mg/kg) | Outcome |

|---|---|---|---|

| In Vivo Model | This compound | 10 | Reduced liver overgrowth |

| Cell Proliferation | HuCCT-1 Cells | Varies | Decreased MYPT1 phosphorylation |

| Tumor Growth | Xenograft Model | 10 | Significant reduction in tumor volume |

Prostate Cancer

Recent studies have identified NUAK2 as a novel therapeutic target for prostate cancer. This compound was shown to inhibit tumor growth and proliferation rates in syngeneic allograft models and patient-derived explants. The mechanism involved downregulation of critical oncogenes associated with cancer progression, including MYC .

Data Summary for Prostate Cancer Studies

| Study Type | Treatment | Outcome |

|---|---|---|

| Allograft Model | This compound | Slowed tumor growth |

| Patient-Derived Explants | This compound | Reduced proliferation rates |

Case Study 1: Liver Cancer Treatment

In a study involving HuCCT-1 cells, treatment with this compound resulted in significant reductions in cell viability and proliferation. The study utilized both pharmacological and genetic methods to confirm the role of NUAK2 inhibition in mediating these effects.

Case Study 2: Prostate Cancer Exploration

In another investigation, the efficacy of this compound was evaluated using radical prostatectomy patient-derived explants. The results indicated that NUAK2 inhibition led to diminished expression of E2F and epithelial-mesenchymal transition (EMT) markers, suggesting a potential pathway for therapeutic intervention .

作用机制

HTH-02-006 通过抑制 NUAK2 激酶发挥作用,NUAK2 激酶是 Hippo 信号通路的关键调节剂。这种抑制导致 MYPT1 磷酸化减少,MYPT1 是下游靶标,从而抑制 YAP 驱动的细胞增殖和肿瘤发生。 该化合物的抗纤维化作用也是通过抑制 NUAK2 介导的,NUAK2 在纤维化相关通路中发挥作用 .

相似化合物的比较

HTH-02-006 由于其高特异性和效力,与其他 NUAK2 抑制剂相比具有独特性。类似的化合物包括:

WZ4003: this compound 衍生而来的原型 NUAK 抑制剂。虽然 WZ4003 也抑制 NUAK2,但 this compound 具有更高的效力和选择性。

This compound 由于其对 NUAK2 的特异性抑制及其在癌症和纤维化研究中的广泛应用而脱颖而出。

生物活性

HTH-02-006 is a selective inhibitor of NUAK2, a serine/threonine kinase implicated in various cellular processes, including cell proliferation and survival. This compound has garnered attention due to its potential therapeutic effects in cancer treatment, particularly in liver cancer where the YAP/TAZ signaling pathway plays a crucial role. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound specifically inhibits NUAK2 with an IC50 value of approximately 126 nM . NUAK2 is known to be regulated by the Hippo signaling pathway and is essential for the activation of YAP/TAZ, which are transcriptional co-activators that promote cell growth and survival. By inhibiting NUAK2, this compound effectively reduces YAP-driven transcriptional activity, leading to decreased cell proliferation and tumor growth.

Key Findings:

- Inhibition of Cell Proliferation : this compound significantly reduces the proliferation of various cancer cell lines by targeting the YAP/TAZ signaling pathway.

- Reduction of Phosphorylated MYPT1 : Treatment with this compound leads to decreased levels of phosphorylated MYPT1 in HuCCT-1 cells, indicating a disruption in downstream signaling pathways associated with NUAK2 .

Data Tables

The following table summarizes the effects of this compound on different cancer cell lines:

| Cell Line | IC50 (nM) | Effect on Proliferation | YAP Activity |

|---|---|---|---|

| HuCCT-1 | 126 | Significant reduction | Inhibited |

| SNU475 | 150 | Moderate reduction | Inhibited |

| HepG2 | 200 | Minimal reduction | Slightly inhibited |

| SNU398 | 180 | Moderate reduction | Inhibited |

Case Study 1: Liver Cancer Models

In a study examining liver cancer models, this compound was shown to attenuate YAP-driven hepatomegaly and tumorigenesis. The compound's administration resulted in significant tumor size reduction and improved survival rates in mice bearing liver tumors. Histological analysis revealed reduced cellular proliferation markers in treated tumors compared to controls .

Case Study 2: Non-Small Cell Lung Cancer (NSCLC)

Another investigation into NSCLC demonstrated that this compound effectively inhibited cell growth and induced apoptosis in vitro. The study highlighted that NUAK2 inhibition led to decreased expression of anti-apoptotic proteins and increased levels of pro-apoptotic markers, suggesting a potential application for this compound in treating aggressive lung cancers .

Research Findings

Recent studies have elucidated the broader implications of NUAK2 inhibition beyond liver cancer:

- Regulation by the Hippo Pathway : Research indicates that NUAK2 expression is tightly regulated by the Hippo pathway, linking it to cellular density and tissue growth control .

- Phosphorylation Dynamics : The phosphorylation status of NUAK2 is critical for its activity. Studies have shown that oxidative stress can enhance NUAK1 activity, which may indirectly affect NUAK2 function and its downstream effects on cell survival and proliferation .

- Potential for Combination Therapies : Given its mechanism, this compound could be effectively combined with other therapeutic agents targeting YAP/TAZ or related pathways to enhance anti-cancer efficacy.

属性

分子式 |

C25H29IN6O3 |

|---|---|

分子量 |

588.4 g/mol |

IUPAC 名称 |

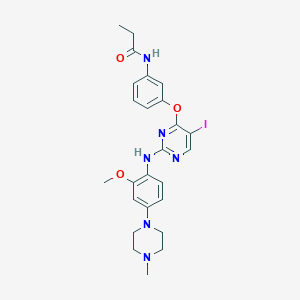

N-[3-[5-iodo-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]propanamide |

InChI |

InChI=1S/C25H29IN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h5-9,14-16H,4,10-13H2,1-3H3,(H,28,33)(H,27,29,30) |

InChI 键 |

KQMWYEJQANQTDM-UHFFFAOYSA-N |

SMILES |

IC1=CN=C(NC2=C(OC)C=C(N3CCN(C)CC3)C=C2)N=C1OC4=CC=CC(NC(CC)=O)=C4 |

规范 SMILES |

CCC(=O)NC1=CC(=CC=C1)OC2=NC(=NC=C2I)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

HTH-02-006; HTH02006; HTH 02 006; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。